molecular formula C6H6INO B078208 5-Iodo-2-Methoxypyridine CAS No. 13472-61-2

5-Iodo-2-Methoxypyridine

Cat. No.: B078208
CAS No.: 13472-61-2
M. Wt: 235.02 g/mol
InChI Key: NTXRNCUPGYOZCN-UHFFFAOYSA-N
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Description

5-Iodo-2-Methoxypyridine is a halogenated heterocyclic compound with the molecular formula C₆H₆INO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a methoxy group (-OCH₃) and an iodine atom (I), respectively

Mechanism of Action

Mode of Action

The exact mode of action of 5-Iodo-2-Methoxypyridine is currently unknown due to the lack of specific information in the literature . It’s possible that the iodine atom in the compound could be involved in halogen bonding interactions with its targets, influencing their activity. The methoxy group might also play a role in these interactions.

Pharmacokinetics

The compound’s high gi absorption and bbb permeability suggest it could have good bioavailability . The compound’s lipophilicity (Log Po/w) values also suggest it could be well-absorbed and distributed in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature and protected from light to maintain its stability . Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodo-2-Methoxypyridine can be synthesized through several methods. One common approach involves the iodination of 2-Methoxypyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Iodo-2-methoxypyridine is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique molecular structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Neurological Disorders
Research has demonstrated that derivatives of this compound exhibit potential as therapeutic agents in treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, modifications to the pyridine ring have led to compounds that show improved binding affinity to neurotransmitter receptors, facilitating better therapeutic outcomes.

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its incorporation into these products enhances their effectiveness while minimizing environmental impact.

Data Table: Agrochemical Applications

Application TypeCompound TypeEffectiveness
HerbicidesSelectiveHigh
FungicidesBroad-spectrumModerate

Material Science

Development of Advanced Materials
The compound is explored for its properties in developing advanced materials such as polymers and coatings. Its ability to improve thermal stability and mechanical properties makes it valuable in material science research.

Case Study: Polymer Enhancement
Studies have shown that incorporating this compound into polymer matrices leads to enhanced thermal resistance and mechanical strength, making it suitable for high-performance applications in electronics and automotive industries.

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies
Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding. This facilitates the understanding of complex biological pathways and aids in developing targeted therapies.

Data Table: Biochemical Applications

Research FocusApplicationFindings
Enzyme InhibitionKinase InhibitorsSignificant inhibition observed
Receptor BindingNeurotransmitter ReceptorsImproved binding affinity

Organic Synthesis

Versatile Building Block
this compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules used in various fields, including dyes and fragrances.

Case Study: Synthesis of Dyes
In synthetic organic chemistry, the compound has been employed to produce novel dyes with enhanced stability and colorfastness, demonstrating its utility beyond traditional applications.

Biological Activity

5-Iodo-2-methoxypyridine (CAS No. 13472-61-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₆H₆INO
Molecular Weight235.02 g/mol
Boiling PointNot specified
Log P (octanol-water)1.89
SolubilityVery soluble in water
Bioavailability Score0.55

These properties indicate that the compound is likely to exhibit good absorption and distribution characteristics in biological systems, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, particularly Staphylococcus aureus. The compound has been shown to inhibit the growth of this pathogen, suggesting its potential as an antibacterial agent. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and survival .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and clearance, highlighting the importance of understanding its interactions within polypharmacological contexts .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting DHFR, it disrupts folate metabolism in bacteria, leading to growth inhibition.
  • CYP450 Interaction : As a CYP1A2 inhibitor, it may alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic settings.

Case Study: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of this compound against Staphylococcus aureus, researchers found that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests moderate activity compared to standard antibiotics like penicillin .

Research Findings on Pharmacokinetics

Pharmacokinetic studies have indicated that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders. The drug's ability to permeate the BBB is crucial for developing treatments for neurological conditions .

Summary Table of Biological Activities

Activity TypeTargetResult
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
Enzyme InhibitionDHFRSignificant inhibition
CYP450 InteractionCYP1A2Selective inhibition

Properties

IUPAC Name

5-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXRNCUPGYOZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633936
Record name 5-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-61-2
Record name 5-Iodo-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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